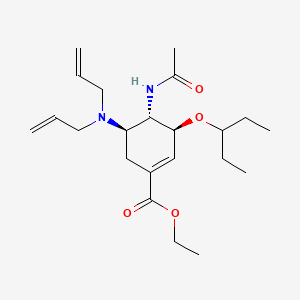![molecular formula C9H13NO2 B14889368 6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
6-Azaspiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azaspiro[4.5]decane-7,9-dione is a chemical compound with the molecular formula C9H13NO2. It is a member of the azaspirodecanedione family and is known for its unique spirocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decane-7,9-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Industrial Production Methods: For industrial-scale production, the same synthetic route is employed due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 6-Azaspiro[4.5]decane-7,9-dione, particularly in its role as an anxiolytic agent, involves partial agonism of the 5-HT1A receptors. This interaction modulates the release of neurotransmitters such as serotonin, leading to anxiolytic effects. The compound does not exhibit affinity for benzodiazepine or GABA receptors, distinguishing it from other anxiolytics .
Comparaison Avec Des Composés Similaires
Buspirone: An anxiolytic agent with a similar spirocyclic structure.
Alnespirone: Another anxiolytic compound with structural similarities.
Gepirone: A derivative with anxiolytic properties.
Uniqueness: 6-Azaspiro[4.5]decane-7,9-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a partial agonist at 5-HT1A receptors without affecting benzodiazepine or GABA receptors makes it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
6-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C9H13NO2/c11-7-5-8(12)10-9(6-7)3-1-2-4-9/h1-6H2,(H,10,12) |
Clé InChI |
AOYLTUADAQIMRG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


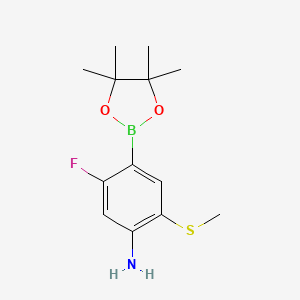
![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)

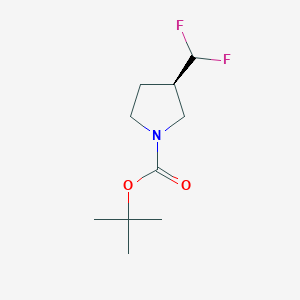
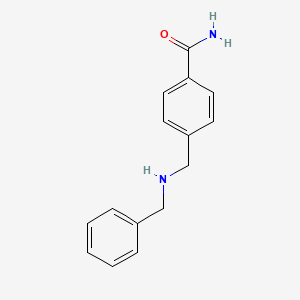
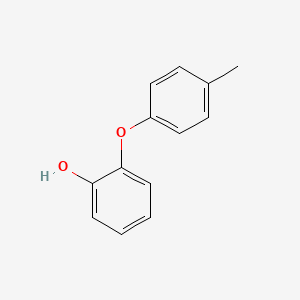

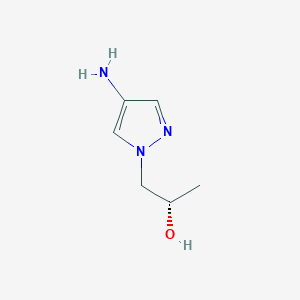



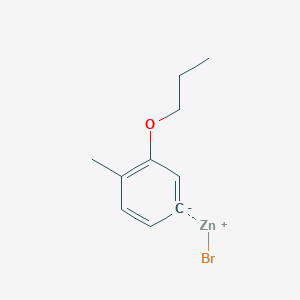
![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
